molecular formula C9H17NO B6281398 rac-[(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol CAS No. 2739935-43-2

rac-[(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol

Cat. No.: B6281398
CAS No.: 2739935-43-2
M. Wt: 155.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-[(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol is a synthetic compound known for its unique structural characteristics and potential applications in various fields. This compound belongs to a class of heterocyclic compounds, which are widely studied for their pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac-[(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol typically involves a multi-step process starting with the formation of the cyclopenta[b]pyridin ring system. Key reagents and conditions may include specific catalysts, precise temperature control, and solvents conducive to cyclization and reduction reactions.

Industrial Production Methods: : In industrial settings, the production of this compound can be scaled using optimized reaction pathways that ensure high yield and purity. Methods such as flow chemistry and continuous processing might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : Rac-[(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol can undergo a variety of chemical reactions including:

  • Oxidation: : Can lead to the formation of corresponding ketones or aldehydes.

  • Reduction: : Further reduction can convert the compound to its fully saturated forms.

  • Substitution: : Nucleophilic substitution reactions are common, particularly involving the hydroxyl group.

Common Reagents and Conditions: : Typical reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Major Products: : Major products from these reactions will vary but often include derivatives that retain the core cyclopenta[b]pyridin structure while introducing new functional groups.

Scientific Research Applications

Rac-[(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol has been investigated for its potential in various fields:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : For studying the interaction of heterocyclic compounds with biological systems.

  • Medicine: : Potentially as a building block in drug development due to its structural similarity to bioactive compounds.

  • Industry: : Used in material science for the development of novel polymers and materials.

Mechanism of Action

Mechanism of Action: : The mechanism of action of rac-[(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol is primarily related to its interactions at the molecular level. It can engage in hydrogen bonding, van der Waals interactions, and possibly coordinate with metal ions depending on its derivatives and functionalization.

Molecular Targets and Pathways: : Depending on its application, the compound may interact with enzymes, receptors, or other cellular components, influencing biochemical pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: : Compared to other heterocyclic compounds, rac-[(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol is unique due to its specific stereochemistry and functional groups which may confer distinct chemical and biological properties.

List of Similar Compounds:
  • Octahydro-1H-indole derivatives

  • Tetrahydroquinoline derivatives

  • Piperidine derivatives

These similar compounds can provide a useful comparison to highlight the unique features and potential of this compound in various applications.

Properties

CAS No.

2739935-43-2

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.